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Compound of Interest

Compound Name: JINJ-47965567

Cat. No.: B608231

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with the P2X7
receptor antagonist, JNJ-47965567, in vivo.

Frequently Asked Questions (FAQS)

Q1: What is INJ-47965567 and what is its primary mechanism of action?

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.
[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in
neuroinflammation.[3][4] Activation of the P2X7 receptor, particularly on microglia in the central
nervous system (CNS), leads to the release of pro-inflammatory cytokines like IL-13.[1][3] JNJ-
47965567 blocks this process by inhibiting the P2X7 receptor.[1] While initially thought to be a
competitive antagonist, recent structural studies suggest it acts as a non-competitive
antagonist in some species.[5]

Q2: In which in vivo models has JNJ-47965567 shown efficacy?

JNJ-47965567 has demonstrated efficacy in various rodent models of CNS disorders. It has
been shown to attenuate amphetamine-induced hyperactivity, a model relevant to mania, and
has exhibited modest but significant efficacy in a rat model of neuropathic pain.[1][2][6]
Additionally, it has been studied in the SOD1G93A mouse model of amyotrophic lateral
sclerosis (ALS), where it has shown sex-specific effects.[3][4][7]
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Q3: What is the evidence for the central nervous system (CNS) penetrance of JINJ-479655677

Target engagement of INJ-47965567 in the rat brain has been confirmed through ex vivo
receptor binding autoradiography and by its ability to block Bz-ATP-induced IL-1]3 release in
vivo.[1][2][6] It has a measured brain EC50 of 78 + 19 ng-mL-1.[1][2] This high degree of brain
occupancy makes it a suitable tool for investigating the role of central P2X7 receptors in CNS
pathologies.[5]

Troubleshooting Guide: Interpreting Variable
Efficacy

Problem 1: | am observing no significant therapeutic effect of INJ-47965567 in my in vivo
model.

e Possible Cause 1: Dosing Regimen and Timing of Administration.

o Recommendation: The timing of drug administration relative to disease onset can
significantly impact outcomes. In the SOD1G93A mouse model of ALS, administration
from a pre-onset stage (postnatal day 60) showed beneficial effects in females, while
administration from disease onset did not alter disease progression.[4][5][7] Review your
experimental design to ensure the treatment window is appropriate for the targeted
pathology.

o Possible Cause 2: Sex-Specific Effects.

o Recommendation: Efficacy of INJ-47965567 has been shown to be sex-dependent in
some models. In SOD1G93A mice, chronic administration delayed disease onset and
improved motor performance in females, but had no effect in males.[3][4][7] It is crucial to
include both male and female animals in your study design and analyze the data
separately to identify potential sex-specific responses.

» Possible Cause 3: Species Differences in Potency and Mechanism.

o Recommendation: JNJ-47965567 exhibits different potencies for human, mouse, and rat
P2X7 receptors. Additionally, its mechanism of action may vary between species, being
described as both competitive and non-competitive.[5] Ensure that the dose used is
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appropriate for the species being studied and consider that the underlying biology of the
P2X7 receptor may differ.

Problem 2: The observed in vivo effect is modest or less than expected based on in vitro
potency.

e Possible Cause 1: Bioavailability and Formulation.

o Recommendation: JNJ-47965567 is often formulated in a cyclodextrin-based solvent for in
vivo studies to ensure solubility.[3][5] Improper formulation can lead to poor bioavailability
and reduced target engagement. Verify the solubility and stability of your formulation.

o Possible Cause 2: Complex Pathophysiology of the Disease Model.

o Recommendation: The P2X7 receptor is one of many components in complex
neuroinflammatory and neurodegenerative diseases.[3] While antagonism of P2X7 may
address one aspect of the pathology, other pathways may still contribute to disease
progression. Consider combination therapies or investigating biomarkers related to the
P2X7 pathway to better understand the extent of target engagement and its downstream
effects.

Data Presentation

Table 1: In Vitro Potency of INJ-47965567

System Assay Potency (pIC50) Reference
Radioligand Binding
Human P2X7 _ 7.9 £0.07 [1]I2]
(PKi)
Human Whole Blood IL-1p Release 6.7 £ 0.07 [1][2]
Human Monocytes IL-1p Release 7.5+0.07 [1][2]
Rat Microglia IL-1B Release 7.1+£0.1 [1112]
Rat Astrocytes Calcium Flux 7504 [1]
Murine J774 Ethidium+ Uptake
54 + 24 nM [5]
Macrophages (IC50)
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Table 2: Summary of In Vivo Efficacy Studies

Dose and

Model Species o ) Key Findings Reference
Administration
Amphetamine-
Attenuated
Induced Rat 30 mg-kg-1 o [1][2]
o hyperactivity
Hyperactivity
Modest, but
Neuropathic Pain  Rat 30 mg-kg-1 significant [1][2]
efficacy
Forced Swim - No efficacy
Rat Not specified [1][2]
Test observed
Delayed disease
onset, reduced
body weight loss,
) 30 mg/kg, i.p., 4 and improved
Amyotrophic )
) ) times per week motor
Lateral Sclerosis  SOD1G93A Mice S 31141171
from pre-onset coordination in
(ALS)
(P60) females; no
effect in males.
Did not increase
lifespan.
Did not impact
] 30 mg/kg, i.p., 3 weight loss,
Amyotrophic ] o
] ) times per week clinical score,
Lateral Sclerosis  SOD1G93A Mice ] [518]
from disease motor

(ALS)

onset

coordination, or

survival.

Experimental Protocols

Protocol 1: In Vivo Blockade of Bz-ATP-Induced IL-1[3 Release in Rat Brain

This protocol is a summary of the methodology described by Bhattacharya et al. (2013).[1]
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e Animal Model: Male Sprague-Dawley rats.

» Microdialysis Probe Implantation: Stereotaxically implant a microdialysis probe into the
desired brain region (e.g., hippocampus).

e IJNJ-47965567 Administration: Administer INJ-47965567 or vehicle via the desired route
(e.g., intraperitoneal).

o Baseline IL-13 Measurement: Perfuse the microdialysis probe with artificial cerebrospinal
fluid (aCSF) and collect baseline dialysate samples.

o P2X7 Receptor Stimulation: After a baseline period, switch the perfusion medium to aCSF
containing the P2X7 receptor agonist Bz-ATP.

o Sample Collection: Continue to collect dialysate samples at regular intervals.

e IL-1 Analysis: Measure the concentration of IL-1(3 in the dialysate samples using a sensitive
immunoassay (e.g., ELISA).

o Data Analysis: Compare the Bz-ATP-induced increase in IL-1[3 levels between the vehicle-
and JNJ-47965567-treated groups.

Protocol 2: Chronic Administration in the SOD1G93A Mouse Model of ALS

This protocol is a generalized summary based on studies by Pinto-Duarte et al. (2020) and Ly
et al. (2020).[3][5]

e Animal Model: SOD1G93A transgenic mice and wild-type littermates.

e Drug Preparation: Solubilize INJ-47965567 in a suitable vehicle, such as 30% (w/v) 2-
hydroxypropyl-B-cyclodextrin (B-CD) in sterile water.[5]

e Treatment Initiation:

o Pre-onset study: Begin administration at a pre-symptomatic age (e.g., postnatal day 60).

[3]4]
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o Post-onset study: Begin administration upon the appearance of defined disease onset
criteria (e.g., tremor, loss of righting reflex).[5]

o Administration: Administer INJ-47965567 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.)
injection at a specified frequency (e.g., 3 or 4 times per week).[3][5]

e Monitoring of Disease Progression:
o Body Weight: Measure body weight regularly (e.g., 2-3 times per week).
o Motor Function: Assess motor coordination and strength using tests such as the rotarod.
o Clinical Score: Assign a clinical score based on the severity of motor deficits.
o Disease Onset and Survival: Record the age of disease onset and the survival endpoint.

o Data Analysis: Compare the measured parameters between the vehicle- and INJ-47965567-
treated groups, with separate analyses for male and female mice.

Mandatory Visualizations
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Caption: P2X7 receptor signaling pathway and the inhibitory action of INJ-47965567.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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